molecular formula C24H15N5O3S B5088289 2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile

2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile

Cat. No. B5088289
M. Wt: 453.5 g/mol
InChI Key: BVSJBLYEIRHIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized through various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile is not yet fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Its antifungal and antibacterial activity may be due to its ability to disrupt the cell membrane of the pathogens.
Biochemical and Physiological Effects
2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. It has also been reported to have antioxidant activity and to scavenge free radicals. In animal models, it has been shown to reduce the levels of glucose, triglycerides, and cholesterol in the blood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive target for drug discovery. However, its synthesis is challenging, and it requires careful optimization of reaction conditions to achieve high yields. Additionally, its mechanism of action is not yet fully understood, which limits its potential applications.

Future Directions

The potential applications of 2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile in scientific research are vast, and future studies should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies are needed to explore its potential as a lead compound for the development of new drugs. The synthesis of this compound can also be optimized to improve its yield and reduce its cost. Finally, future studies should focus on exploring the safety and toxicity of this compound in animal models to determine its potential clinical applications.
Conclusion
2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile is a heterocyclic compound that has potential applications in scientific research. Its diverse biological activities make it an attractive target for drug discovery, and its synthesis has been reported using various methods. Although its mechanism of action is not yet fully understood, studies have suggested that it may exert its anticancer and anti-inflammatory activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Its antifungal and antibacterial activity may be due to its ability to disrupt the cell membrane of the pathogens. Future studies should focus on elucidating its mechanism of action, identifying its molecular targets, and exploring its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile has been reported in the literature using different methods. One of the methods involves the reaction of 2-amino-3-cyano-4,6-diarylpyridines with benzylthiol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-amino-3-cyano-4,6-diarylpyridines with 5-(2-nitrophenyl)-2-furaldehyde in the presence of a base and a catalyst such as triethylamine and acetic anhydride. The synthesis of this compound is challenging, and it requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile has been studied for its potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines such as breast cancer, ovarian cancer, and lung cancer. This compound has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models. Additionally, it has been reported to have antifungal and antibacterial activity against various pathogens.

properties

IUPAC Name

2-amino-6-benzylsulfanyl-4-[5-(2-nitrophenyl)furan-2-yl]pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N5O3S/c25-12-17-22(21-11-10-20(32-21)16-8-4-5-9-19(16)29(30)31)18(13-26)24(28-23(17)27)33-14-15-6-2-1-3-7-15/h1-11H,14H2,(H2,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSJBLYEIRHIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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